

An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dichloro-4-methoxypyridine

Cat. No.: B106899

[Get Quote](#)

CAS Number: 17228-75-0

An Essential Heterocyclic Building Block for Research and Development

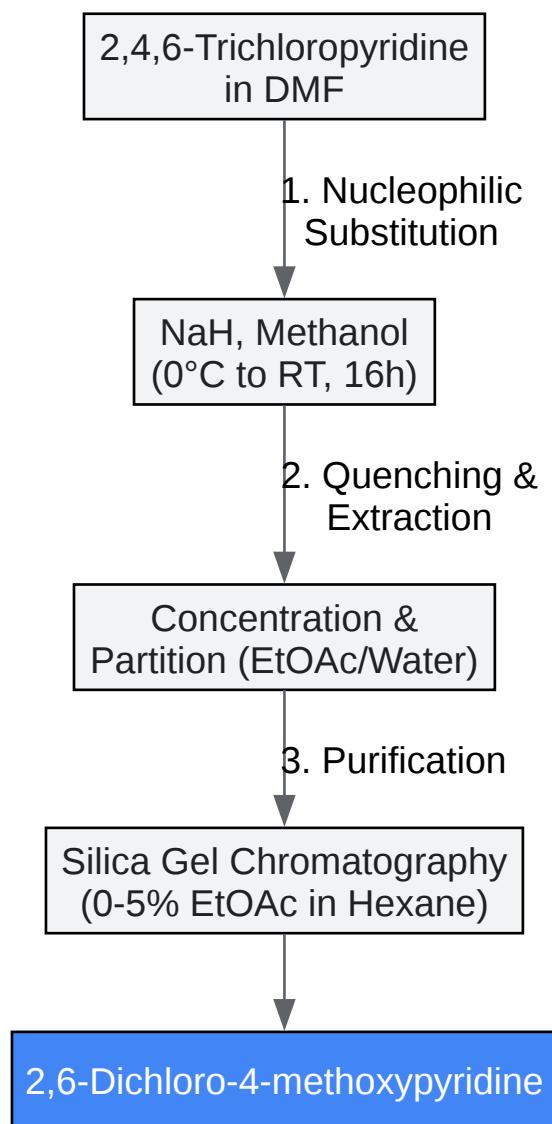
Abstract

This technical guide provides a comprehensive overview of **2,6-dichloro-4-methoxypyridine**, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.^[1] This document details the physicochemical properties, synthesis, spectroscopic data, chemical reactivity, and applications of **2,6-dichloro-4-methoxypyridine**, offering a foundational resource for its use in the synthesis of novel compounds.

Physicochemical Properties

2,6-Dichloro-4-methoxypyridine is a solid at room temperature.^[2] Its core properties are summarized below, providing essential data for reaction planning and safety considerations.

Property	Value	Reference
CAS Number	17228-75-0	[3][4]
Molecular Formula	C ₆ H ₅ Cl ₂ NO	[3][4]
Molecular Weight	178.02 g/mol	[3][4]
Appearance	Solid	[2]
Density	1.363 g/cm ³	[5]
Flash Point	108 °C	[5]
Vapour Pressure	0.0268 mmHg at 25 °C	[5]
SMILES	COCl1=CC(=NC(=C1Cl)Cl)Cl	[3]
InChIKey	MMQWWYZZOZBFHY- UHFFFAOYSA-N	[2][3]


Synthesis and Purification

The most common and high-yield synthesis of **2,6-dichloro-4-methoxypyridine** involves the selective nucleophilic substitution of a methoxy group at the C4 position of 2,4,6-trichloropyridine. The greater reactivity at the C4 position allows for a regioselective reaction, leaving the two chlorine atoms at the C2 and C6 positions intact for subsequent functionalization.[6]

This protocol details a common lab-scale synthesis that achieves a high yield.

- Reaction Setup: To a solution of 2,4,6-trichloropyridine (3.64 g, 20.0 mmol) in dimethylformamide (DMF, 20 mL) cooled to 0 °C, slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 840 mg, 21 mmol).
- Reagent Addition: Slowly add methanol (673 mg, 21 mmol) to the cooled reaction mixture.
- Reaction: Allow the mixture to warm to room temperature and stir for 16 hours.
- Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate (30 mL) and water (15 mL).

- Extraction: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.
- Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-5% ethyl acetate in hexane. This process affords the final product, **2,6-dichloro-4-methoxypyridine**, as a pure compound (typical yield: 3.0 g, 94%).^{[6][7]}

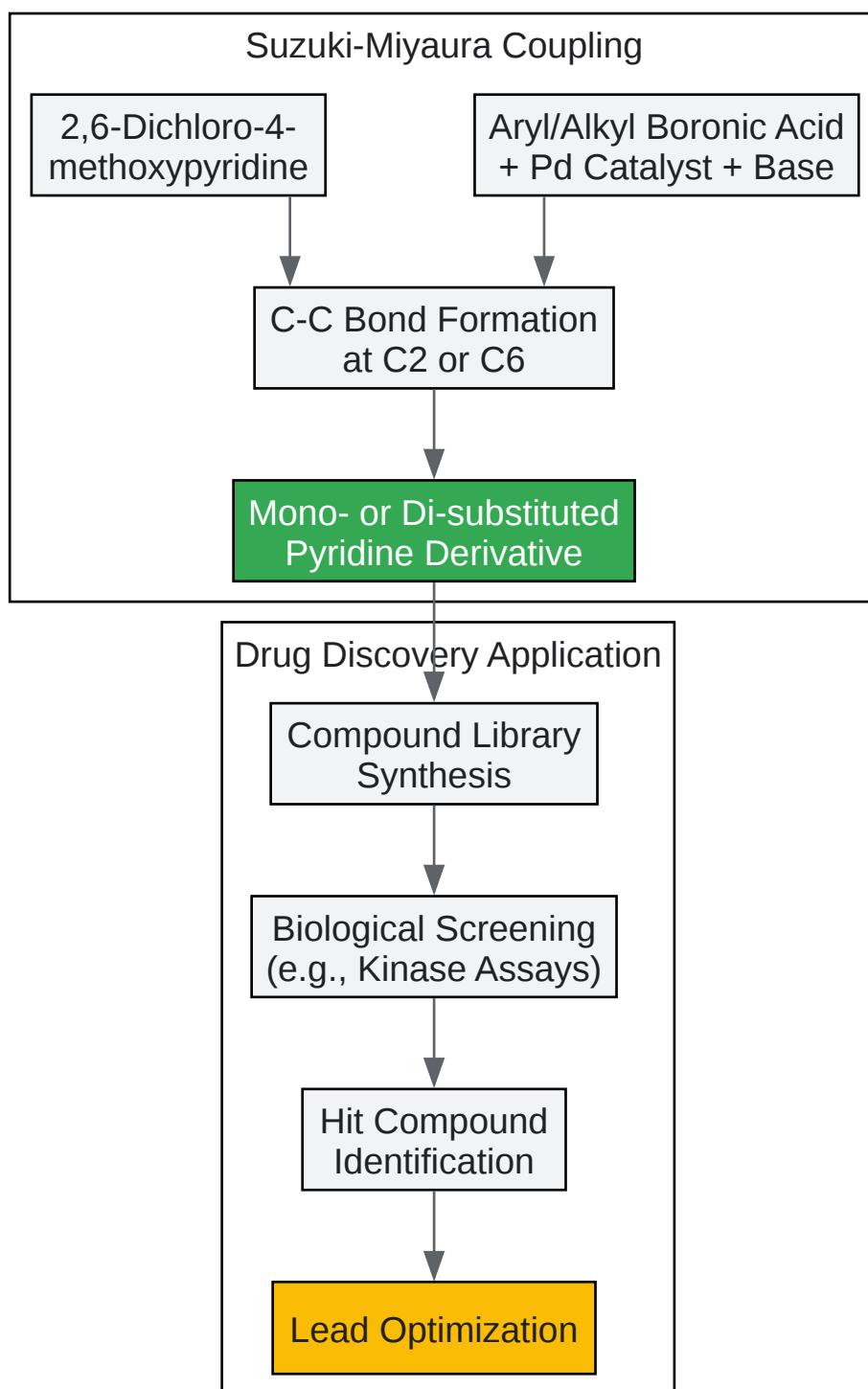
[Click to download full resolution via product page](#)

Synthesis of **2,6-Dichloro-4-methoxypyridine**.

Spectroscopic Analysis

Structural elucidation of **2,6-dichloro-4-methoxypyridine** and its derivatives relies on standard spectroscopic techniques. Predicted data based on analogous structures are provided below.

Technique	Predicted Data
¹ H NMR	Due to the molecule's symmetry, two signals are expected: a singlet for the two equivalent aromatic protons (H-3 and H-5) and a singlet for the methoxy group protons.
¹³ C NMR	Four distinct signals are expected: one for the methoxy carbon, and three for the pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4).
Mass Spec.	The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with prominent M, M+2, and M+4 peaks. [8]


- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
- Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction, to obtain the final spectra.
- Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a solvent like methanol or acetonitrile.
- Chromatography: Inject the sample into an LC-MS system. A typical setup would use a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like ammonium acetate.
- Mass Analysis: Analyze the eluent using a mass spectrometer (e.g., with electrospray ionization - ESI) to determine the mass-to-charge ratio of the parent ion and its fragments.

Chemical Reactivity and Applications in Drug Discovery

2,6-Dichloro-4-methoxypyridine is a valuable building block due to the reactivity of its two chlorine atoms at the C2 and C6 positions. These positions are susceptible to nucleophilic substitution and are particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10]

This reactivity allows for the sequential and selective introduction of various substituents, making the compound an ideal starting point for generating libraries of 2,4,6-trisubstituted pyridines.[11] Such libraries are of high interest in drug discovery, as the substituted pyridine motif is a core component of many kinase inhibitors and other therapeutic agents targeting signaling pathways implicated in cancer and other diseases.[11][12]

The chloro groups of **2,6-dichloro-4-methoxypyridine** can be selectively coupled with a variety of boronic acids or esters in the presence of a palladium catalyst and a suitable base.[9] This reaction forms new carbon-carbon bonds, enabling the construction of complex molecular architectures.

[Click to download full resolution via product page](#)

Application of the title compound in drug discovery.

Safety Information

2,6-Dichloro-4-methoxypyridine is classified as harmful and an irritant. Standard laboratory safety precautions should be followed.

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
- Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
- Storage: Store in an inert atmosphere at room temperature.[2]

Conclusion

2,6-Dichloro-4-methoxypyridine (CAS 17228-75-0) is a highly versatile and valuable intermediate in organic synthesis. Its defined physicochemical properties, straightforward high-yield synthesis, and, most importantly, the differential reactivity of its substituents make it an ideal scaffold for building molecular complexity. For researchers in medicinal chemistry and drug development, it serves as a key starting material for creating diverse libraries of substituted pyridines for screening against a wide range of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dichloro-4-methoxypyridine | 17228-75-0 [sigmaaldrich.com]
- 3. 2,6-Dichloro-4-methoxypyridine | C6H5Cl2NO | CID 3319993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]

- 6. 2,6-DICHLORO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. 2,6-DICHLORO-4-METHOXY-PYRIDINE | 17228-75-0 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dichloro-4-methoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b106899#2-6-dichloro-4-methoxypyridine-cas-number-17228-75-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com